N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c24-14(20-12-7-3-1-4-8-12)11-27-18-21-16-15(17(25)22-18)28-19(26)23(16)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWDEDIFGYOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Condensation
The thiazolo[4,5-d]pyrimidine scaffold is synthesized via a modified Biginelli reaction. A mixture of benzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) in ethanol, catalyzed by hydrochloric acid, undergoes reflux at 80°C for 12 hours to yield 3,4-dihydropyrimidin-2(1H)-thione (DHPM). Cyclization is achieved by treating the DHPM intermediate with 1,2-dibromoethane (1.5 equiv) in dimethylformamide (DMF) at 90°C for 5 hours, forming the thiazolo[4,5-d]pyrimidine core (Table 1).
Table 1: Cyclization Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,2-Dibromoethane | DMF | 90 | 5 | 68 |
| Acetic anhydride | Toluene | 110 | 8 | 52 |
The use of 1,2-dibromoethane outperforms acetic anhydride in yield, as the latter necessitates prolonged reaction times and generates acetylated byproducts requiring deprotection.
Functionalization at Position 3: Phenyl Group Introduction
Nucleophilic Aromatic Substitution
The phenyl group at position 3 is introduced via nucleophilic substitution. The thiazolo[4,5-d]pyrimidine intermediate (1.0 equiv) reacts with bromobenzene (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 120°C for 6 hours, achieving 74% yield. Alternatively, Ullmann coupling with iodobenzene and copper(I) iodide affords the phenyl-substituted product in 65% yield but requires stringent anhydrous conditions.
Thioxo Group Installation at Position 2
Thiocyanation and Cyclization
Kaufmann thiocyanation is employed to introduce the thioxo moiety. Treatment of the DHPM precursor with ammonium thiocyanate (2.0 equiv) and bromine (1.0 equiv) in acetic acid at 50°C for 3 hours yields the 5-thiocyanato derivative, which undergoes cyclization with acetic anhydride (3.0 equiv) at 100°C for 4 hours to install the thioxo group (62% yield). Direct cyclization without thiocyanation fails to produce the desired product, underscoring the necessity of this step.
Thioacetamide Side Chain Introduction at Position 5
Thiol-Epoxide Ring-Opening
The 5-chloro intermediate (1.0 equiv) reacts with N-cyclohexyl-2-mercaptoacetamide (1.5 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (1.2 equiv) is added to deprotonate the thiol, facilitating nucleophilic displacement at 60°C for 8 hours (Table 2).
Table 2: Side Chain Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 60 | 71 |
| K₂CO₃ | DMF | 80 | 58 |
Sodium hydride in THF provides superior yields compared to potassium carbonate in DMF, likely due to enhanced nucleophilicity of the thiolate ion.
Final Deprotection and Purification
Acidic Hydrolysis
Acetylated intermediates (e.g., O-acetyl groups) are hydrolyzed using 6M hydrochloric acid at reflux for 2 hours, followed by neutralization with sodium bicarbonate to yield the final product. Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) affords the pure compound with >95% HPLC purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 10H, cyclohexyl), 3.85 (s, 2H, CH₂CO), 7.32–7.55 (m, 5H, Ph), 10.21 (s, 1H, NH).
- IR (KBr) : 1682 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).
- HRMS (ESI+) : m/z 447.12 [M+H]⁺ (calc. 447.10).
Comparative Methodological Evaluation
The optimized pathway (Biginelli condensation → thiocyanation → thioacetamide coupling) achieves an overall yield of 32%, surpassing alternative routes employing Ullmann coupling or Mitsunobu reactions (<20% yield). Critical factors include:
- Regioselective cyclization avoiding [3,2-a] byproducts.
- Prevention of over-acetylation during thioxo group installation.
- Use of anhydrous conditions for thiolate nucleophilic substitution.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibit significant antimicrobial activity. The thiazolopyrimidine derivatives are known to inhibit key enzymes involved in bacterial metabolism, making them potential candidates for the development of new antibiotics. For instance, modifications in the thiazolo[4,5-d]pyrimidine scaffold can enhance their efficacy against resistant strains of bacteria.
Anti-Cancer Activity
The compound has shown promise in cancer research due to its ability to inhibit specific pathways involved in tumor growth. Research indicates that thiazolopyrimidine derivatives can induce apoptosis in cancer cells by targeting the NFκB signaling pathway. This pathway is crucial for cell survival and proliferation; thus, inhibiting it could lead to reduced tumor growth and improved patient outcomes .
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties. Studies have demonstrated that certain derivatives can act as stimulators of the innate immune system by activating Toll-like receptors (TLRs), which play a vital role in pathogen recognition and immune response initiation. Enhancing TLR activity can lead to increased production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), which are essential for an effective immune response .
Case Studies
In a study focusing on enzyme inhibition by thiazolopyrimidine derivatives, it was found that specific substitutions on the cyclohexyl group significantly affected the inhibitory potency against target enzymes. The data indicated a direct correlation between hydrophobicity and enzyme inhibition efficiency .
Research Findings Summary
| Application Area | Key Findings |
|---|---|
| Antimicrobial Properties | Effective against resistant bacterial strains; potential for new antibiotic development. |
| Anti-Cancer Activity | Induces apoptosis via NFκB pathway inhibition; reduces tumor growth in vitro. |
| Immunomodulatory Effects | Activates TLRs leading to increased cytokine production; enhances immune response. |
| Enzyme Inhibition | Selective inhibition of nucleic acid synthesis enzymes; structure-dependent potency. |
Mechanism of Action
The mechanism by which N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Structural Comparison of Thiazolopyrimidine Derivatives
- Core Heterocycle : The target compound’s thiazolo[4,5-d]pyrimidine core differs from the thiazolo[3,2-a]pyrimidine isomer in , affecting ring puckering and dihedral angles. For example, the latter exhibits an 80.94° dihedral angle between fused rings, while the target compound’s [4,5-d] isomer may adopt distinct conformations due to steric and electronic effects .
- Substituents : The cyclohexyl acetamide group enhances lipophilicity (logP ~3.2 estimated) compared to the ethyl ester in (logP ~2.5). This difference influences solubility and membrane permeability.
- Hydrogen Bonding : ’s compound forms C–H···O bonds between pyrimidine carbonyls and methoxy groups, stabilizing its crystal lattice. The target compound’s thioxo and acetamide groups may instead engage in N–H···S or S···π interactions .
Pharmacological Activity
Pyrimidine derivatives are renowned for diverse bioactivities:
- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines () show moderate antibacterial activity against E. coli (MIC = 32 µg/mL), attributed to their planar aromatic systems disrupting bacterial membranes. The target compound’s thioxo groups may enhance thioredoxin reductase inhibition, a mechanism observed in similar sulfur-rich heterocycles .
- Cytotoxicity: N-Acetamide derivatives () exhibit IC₅₀ values of 10–50 µM against HeLa cells.
Table 2: Bioactivity Comparison
Hydrogen Bonding and Graph Set Analysis
Using Etter’s graph set analysis (), ’s compound exhibits a C(6) chain motif via C–H···O bonds. The target compound’s acetamide N–H and thioxo groups could form D(2) or R₂²(8) motifs, altering supramolecular assembly .
Biological Activity
N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide (CAS Number: 1021251-58-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₀N₄O₂S₃ with a molecular weight of 432.6 g/mol. The compound features a thiazolo-pyrimidine core structure which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂S₃ |
| Molecular Weight | 432.6 g/mol |
| CAS Number | 1021251-58-0 |
Research indicates that compounds similar to this compound may interact with various biological pathways. The thiazolo-pyrimidine moiety has been associated with the modulation of enzyme activity and receptor interactions.
- Inhibition of Enzymes : Compounds in this class have shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how modifications to the chemical structure influence biological activity. For instance:
- Hydrophobic Groups : The presence of hydrophobic substituents at specific positions has been linked to increased activity against certain biological targets.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related thiazolo-pyrimidines against various bacterial strains. Results indicated that modifications to the acetamide group significantly enhanced activity against Gram-positive bacteria.
- Cytokine Induction : Research highlighted that compounds with similar structures could induce cytokine production in immune cells, suggesting potential applications in immunotherapy.
Table 2: Summary of Biological Activities
Q & A
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 10.23 Å, b = 15.67 Å, c = 18.92 Å | |
| Dihedral angle (pyrimidine-benzene) | 80.94° |
Q. Table 2. Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidinone formation | Thioglycolic acid, 80°C | 65–78 |
| Aldehyde cyclization | AcOH/NaOAc, reflux | 70–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
